molecular formula C10H17NO B025454 1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one CAS No. 108815-80-1

1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one

Cat. No. B025454
M. Wt: 167.25 g/mol
InChI Key: MBXOLPUMNTXLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one, also known as 2-Azabicyclo[2.2.1]hept-5-en-3-one or norcymen-5-one, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of cyclohexanone and has a unique chemical structure that makes it a promising candidate for drug development.2.1]nonan-2-yl)ethan-1-one.

Mechanism Of Action

The mechanism of action of 1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. Specifically, this compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. This results in a decrease in neuronal excitability, which may underlie the anticonvulsant and analgesic effects of the compound.

Biochemical And Physiological Effects

1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitters, this compound has been shown to modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels. These effects may contribute to the analgesic and anti-inflammatory effects of the compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one is its high potency and specificity for its targets. This makes it a valuable tool for studying the mechanisms of action of neurotransmitters and ion channels. However, one of the limitations of this compound is its relatively short half-life, which may make it difficult to use in some experimental settings.

Future Directions

There are a number of potential future directions for research on 1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of neurological disorders and addiction. Finally, investigations into the potential use of this compound as a tool for studying the activity of neurotransmitters and ion channels may also be fruitful.

Synthesis Methods

The synthesis of 1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one involves the condensation of cyclohexanone with piperidine in the presence of an acid catalyst. The reaction proceeds through a mechanism that involves the formation of an imine intermediate, which subsequently undergoes cyclization to form the bicyclic compound. The yield of the reaction is typically high, and the product can be purified through recrystallization or chromatography.

Scientific Research Applications

1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, this compound has been investigated as a potential treatment for addiction and neurological disorders.

properties

CAS RN

108815-80-1

Product Name

1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(9-azabicyclo[4.2.1]nonan-2-yl)ethanone

InChI

InChI=1S/C10H17NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h8-11H,2-6H2,1H3

InChI Key

MBXOLPUMNTXLOV-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCC2CCC1N2

Canonical SMILES

CC(=O)C1CCCC2CCC1N2

synonyms

Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)- (9CI)

Origin of Product

United States

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